Fmoc-N-Me-Cys(Me)-OH
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21NO4S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C20H21NO4S/c1-21(18(12-26-2)19(22)23)20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23) |
InChI Key |
GHJZJWOYPATEAL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Integration and Challenges in Solid Phase Peptide Synthesis Spps
Fmoc-Based SPPS Protocols for Fmoc-N-Me-Cys(Me)-OH Incorporation
Fmoc-based SPPS is a widely adopted methodology for peptide synthesis. nih.gov However, the integration of N-methylated residues like this compound necessitates modifications to standard protocols to achieve efficient and successful peptide chain elongation. peptide.comsemanticscholar.org
The steric hindrance imparted by the N-methyl group significantly slows down the acylation of the secondary amine, often leading to incomplete coupling reactions. researchgate.net To overcome this, highly efficient coupling reagents are required. researchgate.netthermofisher.com
Commonly Used Coupling Reagents:
Phosphonium Salts: Reagents like (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) have proven effective, particularly when used in conjunction with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). researchgate.netthermofisher.compeptide.com PyAOP is noted for its particular effectiveness in coupling N-methylated amino acids. researchgate.netpeptide.com
Uronium/Aminium Salts: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is a powerful coupling reagent frequently used for sterically hindered and N-methylated amino acids. peptide.comresearchgate.netthermofisher.comsigmaaldrich.com It is often used with a base such as N,N-Diisopropylethylamine (DIPEA). peptide.comsigmaaldrich.com
Optimized Conditions:
Extended Reaction Times: Due to the slower reaction kinetics, extended coupling times, often up to one or two hours, are necessary to ensure the reaction goes to completion.
Double Coupling: A common strategy to drive the reaction to completion is to perform the coupling step twice. researchgate.net
Elevated Temperatures: Increasing the reaction temperature can help to overcome the kinetic barrier, though this must be balanced against the risk of side reactions. nih.govpeptide.com
Solvent Choice: N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) as a solvent due to its ability to reduce aggregation. peptide.comresearchgate.net
Table 1: Coupling Reagents for N-Methylated Residues
| Reagent Class | Examples | Key Advantages | Common Additives/Bases |
|---|---|---|---|
| Phosphonium Salts | PyAOP, PyBOP, PyBrOP | High efficiency for sterically hindered couplings, reduced risk of some side reactions. researchgate.netthermofisher.compeptide.comissuu.com | HOAt, DIPEA, NMM researchgate.netthermofisher.comissuu.com |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Fast reaction rates and high efficiency. peptide.comresearchgate.netthermofisher.com HATU is particularly effective for N-methylated residues. thermofisher.comsigmaaldrich.com | DIPEA, Collidine peptide.combachem.com |
The primary challenge in incorporating this compound is the steric bulk of the N-methyl group, which hinders the approach of the incoming activated amino acid. researchgate.net This can result in incomplete reactions and the formation of deletion sequences. researchgate.net
Strategies to mitigate steric hindrance include:
Use of High-Efficiency Coupling Reagents: As discussed in the previous section, potent activating agents are crucial. researchgate.netthermofisher.com
Optimized Reaction Conditions: Extended coupling times and double coupling are standard procedures to overcome steric hindrance. researchgate.net
Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate coupling reactions by providing localized heating, which can help to overcome the activation energy barrier imposed by steric hindrance. nih.govpeptide.com
Use of Fmoc-Amino Acid Chlorides: Conversion of the Fmoc-amino acid to its highly reactive acid chloride derivative can facilitate coupling to the sterically hindered N-methyl amine. researchgate.net
Accurate monitoring of coupling reaction completeness is critical in SPPS to ensure the synthesis of the correct peptide sequence. s4science.at However, traditional monitoring methods have limitations when N-methylated residues are involved.
Kaiser (Ninhydrin) Test: The Kaiser test is a widely used colorimetric assay for the detection of primary amines. peptide.compeptide.com It is unreliable for monitoring the acylation of secondary amines, such as N-methylated amino acids, as it produces little to no color change. peptide.compeptide.compeptide.com
Alternative Monitoring Tests:
Chloranil Test: This test can be used to detect secondary amines, providing a visual indication of reaction completion. uiw.edu
Bromophenol Blue Test: This indicator-based test relies on the basicity of the free amino group and can be used for both primary and secondary amines. peptide.com The resin beads are washed thoroughly before the test to remove any interfering basic or acidic reagents. peptide.com
Table 2: Comparison of Reaction Monitoring Tests
| Test | Principle | Applicability to N-Methylated Residues | Notes |
|---|---|---|---|
| Kaiser (Ninhydrin) Test | Reacts with primary amines to produce a blue color. peptide.com | Unreliable; gives a false negative or weak color change. peptide.compeptide.com | Standard for primary amines. |
| Chloranil Test | Colorimetric test for secondary amines. uiw.edu | Yes. | Provides a visual confirmation of coupling completion. |
| Bromophenol Blue Test | Acid-base indicator that detects the presence of free amino groups. peptide.com | Yes. | Requires thorough washing of the resin to avoid false positives. peptide.com |
Addressing Common Side Reactions in N-Methylated Peptide Synthesis
The synthesis of peptides containing N-methylated residues is susceptible to specific side reactions that can compromise the purity and yield of the final product.
Diketopiperazine (DKP) formation is a significant side reaction, particularly when a secondary amino acid like an N-methylated residue is in the C-terminal or penultimate position of the growing peptide chain. acs.orgiris-biotech.dersc.org The reaction involves the intramolecular cyclization of the dipeptidyl-resin, leading to cleavage from the solid support and termination of the peptide chain. iris-biotech.deresearchgate.net
Strategies to prevent DKP formation include:
Use of Sterically Hindered Resins: Employing resins like 2-chlorotrityl chloride (2-CTC) resin can sterically inhibit the cyclization reaction. peptide.com
Dipeptide Building Blocks: Incorporating the second and third amino acids as a pre-formed dipeptide unit bypasses the dipeptide-resin intermediate that is prone to DKP formation. acs.orgnih.gov
Modified Deprotection Conditions: Using alternative deprotection reagents to the standard 20% piperidine (B6355638) in DMF can suppress DKP formation. acs.org For example, a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in NMP has been shown to be effective. acs.org
Protonation of the N-terminus: Using N-trityl protected amino acids in the second position allows for deprotection with dilute trifluoroacetic acid (TFA), resulting in a protonated dipeptide-resin that is less susceptible to cyclization. peptide.com
Racemization, the loss of chiral integrity at the α-carbon, is a concern for all amino acids during peptide synthesis, but it is particularly pronounced for cysteine residues. peptide.comnih.gov The presence of the N-methyl group can also influence the rate of racemization. capes.gov.br
Methods to control racemization include:
Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroximino)acetate (Oxyma) to the coupling reaction can significantly suppress racemization. peptide.combachem.combiosyn.comnih.gov Oxyma is considered a non-explosive and effective alternative to HOBt and HOAt. biosyn.comluxembourg-bio.com
Base Selection: The choice of base can impact the extent of racemization. Weaker bases, such as sym-collidine, are sometimes recommended over stronger bases like DIPEA when there is a high risk of racemization. bachem.com
Low-Temperature Coupling: Performing the coupling reaction at a reduced temperature can help to minimize racemization. luxembourg-bio.com
Simultaneous Use of Additives: The combination of HOBt and copper(II) chloride has been reported to be effective in eliminating racemization in carbodiimide-mediated couplings. nih.gov
Table 3: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Prevention Strategies |
|---|---|---|
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide-resin, leading to chain termination and cleavage from the resin. iris-biotech.deresearchgate.net Particularly prevalent with N-methylated residues. acs.orgrsc.org | - Use of 2-chlorotrityl chloride resin. peptide.com |
| Racemization | Loss of stereochemical purity at the α-carbon. Cysteine is particularly susceptible. peptide.comnih.gov | - Addition of HOBt, HOAt, or Oxyma to the coupling reaction. bachem.combiosyn.comnih.gov |
Acidolysis and Deprotection Challenges
The integration of N-methylated amino acids, such as this compound, into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) introduces specific challenges during the final deprotection and cleavage from the resin, a process typically achieved through acidolysis with trifluoroacetic acid (TFA). The stability of the N-alkylated amide bonds and the protecting groups on the cysteine side chain are of primary concern. researchgate.net
A significant issue encountered during the TFA-mediated cleavage of peptides containing N-methylated residues is the increased lability of the peptide backbone. The N-alkylated amide bonds are more susceptible to fragmentation under acidic conditions compared to their non-methylated counterparts. researchgate.net This can lead to the undesired cleavage of the peptide chain, particularly at sites with consecutive N-methylated amino acids, thereby reducing the yield of the target full-length peptide. researchgate.net The duration of the cleavage cocktail treatment is a critical factor, as prolonged exposure to strong acid can exacerbate this fragmentation. researchgate.net
Furthermore, the choice of protecting group for the cysteine thiol is crucial and can influence the outcome of the deprotection step. While the S-methyl group of this compound is generally stable, other protecting groups commonly used for cysteine, such as trityl (Trt), can present their own set of challenges. The removal of the Trt group from cysteine is a reversible reaction, and the highly nucleophilic nature of the freed thiol group can lead to re-attachment if the trityl cation is not effectively scavenged. sigmaaldrich.com This can result in incomplete deprotection. Special cleavage cocktails containing scavengers like triisopropylsilane (B1312306) (TIS) are often necessary to drive the deprotection to completion. sigmaaldrich.com
Another side reaction of note, particularly for peptides with a C-terminal cysteine, is the formation of 3-(1-piperidinyl)alanine. This occurs via a β-elimination reaction catalyzed by the piperidine used for Fmoc group removal, followed by the addition of piperidine to the resulting dehydroalanine. iris-biotech.decsic.es The use of trityl-protected cysteine has been shown to minimize this side reaction. iris-biotech.de Additionally, the oxidation of methionine residues to methionine sulfoxide (B87167) is a common side reaction during acidolysis, though this can often be reversed by the addition of reducing agents. iris-biotech.deacs.org
Impact of this compound on Resin Loading and Peptide Cleavage
The initial loading of the first amino acid onto the resin is a critical step that determines the maximum theoretical yield of the synthesis. While specific data on the direct impact of this compound on resin loading efficiency is not extensively detailed in the provided context, the general principles of steric hindrance suggest that achieving high loading levels with this bulky amino acid derivative may require optimized conditions. nih.gov The choice of resin can also play a role; for instance, resins with higher substitution levels might exacerbate problems related to steric hindrance during synthesis. nih.gov
During the final cleavage step, the presence of N-methylated residues can affect the efficiency of peptide release from the resin. While standard TFA-based cleavage cocktails are generally effective, the properties of the peptide-resin matrix can be altered by the presence of N-methylated amino acids. thermofisher.com For example, the swelling properties of the resin in the cleavage cocktail can be affected, which in turn can influence the accessibility of the cleavage reagent to the linker, potentially impacting the cleavage yield. thermofisher.com
Furthermore, peptides rich in N-methylated amino acids can exhibit instability under acidic cleavage conditions, leading to fragmentation of the peptide backbone. researchgate.net This necessitates careful optimization of the cleavage time to balance complete removal of protecting groups and the peptide from the resin against acid-catalyzed degradation of the product. researchgate.net
Pseudoproline Concept Utilizing Cysteine Derivatives in SPPS
The pseudoproline concept is a powerful strategy in SPPS to mitigate issues arising from peptide aggregation, particularly the formation of β-sheets, which can hinder coupling reactions and reduce synthesis yields. wikipedia.orgchempep.com This is achieved by introducing a temporary "kink" in the peptide backbone, disrupting the secondary structures that lead to aggregation. wikipedia.org Pseudoprolines are dipeptide building blocks where a serine, threonine, or cysteine residue is reversibly protected as an oxazolidine (B1195125) or, in the case of cysteine, a thiazolidine (B150603) ring. wikipedia.orgchempep.com
Cysteine-derived pseudoprolines, formed by the reaction of a cysteine residue with an aldehyde or ketone, create a thiazolidine ring structure. wikipedia.orgchempep.com These are incorporated into the peptide chain as dipeptide units, for example, Fmoc-Xaa-Cys(ΨPro)-OH, where Xaa is the preceding amino acid. wikipedia.orgrsc.org The thiazolidine ring mimics the cis-amide bond conformation favored by proline, effectively disrupting the hydrogen bonding patterns that lead to β-sheet formation. wikipedia.orgmerckmillipore.com This enhances the solvation of the growing peptide chain and improves coupling and deprotection kinetics. merckmillipore.commerckmillipore.com
Historically, thiazolidine-based pseudoprolines were not widely adopted due to reports of their high stability towards TFA, requiring harsh cleavage conditions and prolonged deprotection times, sometimes as long as 32 to 36 hours. nih.govacs.org However, more recent studies have shown that the lability of the thiazolidine ring to acidolysis can be significantly influenced by the sequence context and the specific substituents on the ring. nih.govacs.org In some cases, deprotection times as short as 1 to 6 hours have been reported using standard TFA cleavage cocktails, making them comparable to the more commonly used oxazolidine-based pseudoprolines derived from serine and threonine. nih.govacs.org
The use of cysteine-based pseudoprolines offers the dual advantage of side-chain protection for the cysteine thiol and the disruption of aggregation. wikipedia.org The thiazolidine ring is stable to the basic conditions used for Fmoc deprotection but is cleaved during the final TFA treatment, regenerating the native cysteine residue. merckmillipore.com This strategy has proven effective in the synthesis of long and difficult peptides, cyclic peptides, and aggregation-prone sequences. merckmillipore.commerckmillipore.com Furthermore, cysteine-derived pseudoprolines have been shown to have excellent chiral stability, minimizing racemization during coupling, a known issue with standard trityl-protected cysteine. merckmillipore.com
Conformational and Structural Implications in Peptide Biochemistry
Influence of N-Methylation on Peptide Backbone Conformation
The introduction of an N-methyl group into the peptide backbone fundamentally alters its conformational landscape. This modification can induce specific structural motifs while disrupting others, thereby providing a powerful tool for peptide design and engineering.
N-methylation of a peptide bond can favor the formation of a cis-amide bond, a conformational isomer that is typically energetically disfavored in non-proline residues. mdpi.comresearchgate.net The steric clash between the N-methyl group and the adjacent α-carbon substituent can lower the energy barrier between the trans and cis isomers, leading to a higher population of the cis conformation. ub.edu The presence of a cis-amide bond can induce a turn structure in the peptide backbone, which can be crucial for mimicking the bioactive conformation of a peptide and for the design of peptidomimetics with specific receptor binding properties. nih.gov Studies on N-methylated peptides have shown that the equilibrium between cis and trans conformers is influenced by the surrounding amino acid sequence and the solvent environment. researchgate.net
Contribution to Peptide Stability and Proteolytic Resistance
A significant advantage of incorporating N-methylated amino acids like Fmoc-N-Me-Cys(Me)-OH into peptides is the enhancement of their stability, particularly their resistance to enzymatic degradation. nih.govrsc.orgresearchgate.net This increased stability is a critical factor for the development of peptide-based therapeutics, which are often limited by their short in vivo half-lives.
The primary mechanism by which N-methylation confers proteolytic resistance is through steric hindrance. The presence of the methyl group on the amide nitrogen can prevent the peptide from adopting the necessary conformation to fit into the active site of proteolytic enzymes. nih.govrsc.org Proteases recognize and bind to their substrates through specific interactions with the peptide backbone and side chains. The N-methyl group can disrupt these interactions, thereby inhibiting the enzymatic cleavage of the adjacent peptide bond. nih.govrsc.org This steric shield effectively protects the peptide from degradation by a wide range of proteases. nih.gov
The position of the N-methylated residue within a peptide sequence can have a dramatic impact on the degree of proteolytic protection. nih.gov Placing an N-methylated amino acid, such as that derived from this compound, at or near the cleavage site of a specific protease can significantly increase the peptide's half-life. nih.gov For example, N-methylation at the P1 or P1' position relative to the scissile bond can effectively block cleavage by many proteases. A systematic "N-methyl scanning" approach, where each residue in a peptide is individually replaced with its N-methylated counterpart, can be used to identify the optimal positions for N-methylation to achieve maximum proteolytic stability while retaining biological activity. nih.gov The following table illustrates the potential impact of N-methylation at different positions on the half-life of a model peptide when exposed to a protease.
| Position of N-Methylation | Relative Half-Life Increase (Fold) |
| P2 | 72 |
| P1 | >1000 |
| P1' | >1000 |
| P2' | >1000 |
This table is a generalized representation based on findings from N-methyl scanning studies and illustrates the potential magnitude of the effect. Actual values are sequence and protease dependent. nih.gov
Role in Peptide Solubility and Aggregation Tendencies
The incorporation of this compound can also influence the physicochemical properties of peptides, including their solubility and propensity to aggregate. These properties are critical for the formulation and delivery of peptide-based drugs.
S-Methyl Cysteine in Disulfide Bridge Formation and Engineering
The strategic incorporation of modified cysteine residues, such as S-methyl cysteine derivatives, plays a pivotal role in the precise construction of disulfide bonds in synthetic peptides and proteins. These modifications are instrumental in directing the regioselective formation of disulfide bridges, a critical factor in dictating the three-dimensional structure and biological activity of complex polypeptides.
Regioselective Disulfide Bond Formation Strategies
The controlled and site-specific formation of multiple disulfide bonds within a single peptide chain is a significant challenge in peptide chemistry. Regioselective strategies are essential to avoid the formation of misfolded isomers. A common and effective approach involves the use of different thiol-protecting groups for cysteine residues that can be selectively removed under orthogonal conditions. This allows for the stepwise and directed formation of each disulfide bridge.
A widely used strategy combines various protecting groups with distinct chemical labilities. For instance, the tert-butylthio (StBu) group can be used in conjunction with other common protecting groups like acetamidomethyl (Acm), 4-methylbenzyl (Meb), 4-methoxybenzyl (Mob), and trityl (Trt). nih.govacs.org This orthogonality enables the selective deprotection and subsequent oxidation of specific cysteine pairs. For peptides with a large number of cysteine residues, a semi-orthogonal protection strategy may be employed, where subsets of cysteines are protected by groups that can be removed simultaneously, followed by controlled oxidation steps. nih.gov
The process typically involves:
Solid-phase peptide synthesis (SPPS) with cysteine residues protected by different orthogonal groups.
Selective deprotection of the first pair of cysteine residues.
Oxidation to form the first disulfide bond.
Repetition of the selective deprotection and oxidation steps for subsequent disulfide bond formation.
Recent advancements have introduced novel methods for the rapid and regioselective formation of disulfide bonds. One such approach utilizes a combination of a small molecule activator, ultraviolet light, and palladium chemistry to achieve chemo- and regio-selective activation of cysteine side chains, facilitating the one-pot formation of multiple disulfide bonds. bohrium.comresearchgate.net
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| Acetamidomethyl | Acm | Iodine, Silver (I) | Trt, StBu, Meb/Mob |
| Trityl | Trt | Mild acid (e.g., TFA) | Acm |
| tert-butylthio | StBu | Reducing agents (e.g., phosphines) | Acm, Trt, Meb/Mob |
| 4-methylbenzyl | Meb | Strong acid (e.g., HF) | Acm, Trt |
| 4-methoxybenzyl | Mob | Strong acid (e.g., HF) | Acm, Trt |
N- to S-Acyl Migration and Peptide Thioester Formation
The formation of peptide thioesters is a critical step for the synthesis of large proteins via native chemical ligation (NCL). A key mechanism for generating these essential intermediates is the intramolecular N- to S-acyl migration. nih.govucl.ac.uk This process involves the transfer of the peptide chain from the α-amino group of a C-terminal N-alkyl cysteine residue to its own side-chain thiol, resulting in the formation of a thioester linkage.
This rearrangement is typically initiated under mildly acidic conditions. nih.gov The presence of an N-methyl group on the cysteine residue can facilitate this acyl shift. The resulting peptide thioester can then react with another peptide fragment possessing an N-terminal cysteine to form a native peptide bond at the ligation site.
Several factors can influence the efficiency of the N- to S-acyl shift:
Adjacent Amino Acids: The nature of the amino acid residue preceding the C-terminal cysteine can impact the rate of thioester formation. Residues such as histidine, glycine, or another cysteine adjacent to the C-terminal cysteine have been shown to enhance the efficiency of the acyl transfer. nih.gov
Thiol Auxiliaries: The use of thiol auxiliary groups, such as the N-4,5-dimethoxy-2-mercaptobenzyl (Dmmb) group, can mediate the N- to S-acyl shift. bioon.com These auxiliaries are incorporated into the peptide backbone during synthesis and facilitate the intramolecular rearrangement upon acid treatment. bioon.com
Reaction Conditions: The reaction is sensitive to pH and temperature. Optimization of these parameters is crucial to maximize the yield of the peptide thioester and minimize side reactions like hydrolysis. ucl.ac.uknih.gov
This strategy of forming peptide thioesters via an N- to S-acyl shift is particularly advantageous as it is compatible with standard Fmoc-based solid-phase peptide synthesis protocols. nih.govbioon.com
| Factor | Influence on N- to S-Acyl Migration |
| Adjacent Residue | His, Gly, or Cys can accelerate the reaction. |
| pH | Mildly acidic conditions are typically required to initiate the shift. |
| Thiol Auxiliaries | Can be used to mediate and control the acyl transfer process. |
| N-Alkylation | N-methylation of the cysteine can facilitate the intramolecular rearrangement. |
Computational Approaches to Predict Conformational Changes Induced by N-Methylated Cysteine Residues
Computational methods are invaluable tools for investigating the structural implications of N-methylation. Techniques such as molecular dynamics (MD) simulations and enhanced sampling methods provide insights into the conformational landscape of N-methylated peptides.
One powerful approach is Bias-Exchange Metadynamics (BE-META) . This method enhances conformational sampling by introducing a bias potential that encourages the system to escape from local energy minima and explore a wider range of structures. nih.gov By combining BE-META simulations with principal component analysis (PCA) and cluster analysis, a comprehensive picture of the conformational ensemble can be obtained. nih.gov
These computational studies can:
Identify the most stable conformations of N-methylated peptides.
Predict changes in secondary structure elements, such as turns and helices.
Rationalize structure-activity relationships by correlating conformational preferences with biological activity. unimi.it
Guide the design of peptides with specific conformational properties for improved affinity and selectivity towards biological targets. unimi.it
For example, computational alanine scanning can be used to estimate the contribution of individual residues to the binding energy, providing a theoretical basis for the observed effects of N-methylation. nih.gov The reliability of these predictive strategies is often validated by comparing the computational results with experimental data from techniques like NMR spectroscopy.
| Computational Method | Application in Studying N-Methylated Peptides |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the peptide to explore accessible conformations. |
| Bias-Exchange Metadynamics (BE-META) | Enhances sampling of the conformational space to overcome energy barriers. nih.gov |
| Principal Component Analysis (PCA) | Identifies the dominant modes of motion and conformational transitions. nih.gov |
| Cluster Analysis | Groups similar conformations to identify the most populated structural states. |
| Molecular Docking | Predicts the binding mode of the N-methylated peptide to its target receptor. |
| MM-GB/SA | (Molecular Mechanics/Generalized Born Surface Area) Estimates the binding free energy. |
Advanced Applications and Research Directions in Peptide Chemistry
Design and Synthesis of Constrained Peptides and Macrocycles Incorporating N-Me-Cys(Me)
The synthesis of peptides featuring N-methylated cysteine residues requires specialized building blocks, as direct N-methylation of cysteine within a peptide sequence is challenging. Research has led to viable multi-gram syntheses of S-protected Fmoc-N-methyl-cysteine derivatives, such as Fmoc-MeCys(StBu)-OH, which can be efficiently incorporated into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov The choice of the sulfur-protecting group is critical; labile groups like trityl (Trt) or S-tert-butylthio (StBu) are used when the goal is to form a disulfide bridge, while a stable S-methyl (Me) group can be used when the thiol is intended to remain blocked or serve a different structural role.
The incorporation of an N-methyl group on the peptide backbone has profound conformational effects. It eliminates the amide proton, preventing its participation in hydrogen bonding, and introduces steric hindrance that restricts the rotation around the Cα-C' and N-Cα bonds. This pre-organizes the peptide backbone into a conformation that can be more amenable to macrocyclization, a key strategy for improving the stability and bioactivity of peptides. researchgate.net The cyclization process can be modulated through the strategic incorporation of N-methyl groups and non-natural D-residues.
The cysteine side chain provides a versatile chemical handle for introducing conformational constraints. The most common approach is the formation of a disulfide bridge between two cysteine residues, or in this case, between a Cys and an N-Me-Cys residue. An established protocol involves the on-resin conversion of a precursor like Fmoc-MeCys(StBu)-OH to a more reactive intermediate, such as MeCys(5-Npys). This activated residue can then readily react with a deprotected thiol from another cysteine residue to form an intramolecular disulfide bond, often concurrently with cleavage from the solid support. nih.gov This method has been successfully used to generate N-methyl cystine-containing peptide fragments corresponding to the active sites of enzymes like glutaredoxin and thioredoxin reductase. nih.gov
Below is a table summarizing key S-protecting groups used in the synthesis of constrained peptides with N-methylcysteine.
| Protecting Group | Abbreviation | Cleavage Conditions | Application Notes |
| Trityl | Trt | Mild acid (e.g., TFA) | Commonly used in Fmoc-SPPS for generating free thiols for disulfide formation. |
| S-tert-butylthio | StBu | Thiolysis (e.g., mercaptoethanol) | Orthogonal to acid-labile groups; useful for selective deprotection and disulfide bond formation. nih.gov |
| Methyl | Me | Generally stable | Used when a permanently blocked thiol is desired for structural purposes. |
Development of Peptide Mimetics and Foldamers
Peptidomimetics and foldamers are designed to mimic the structural and functional aspects of natural peptides and proteins while overcoming their inherent limitations, such as proteolytic instability. lifechemicals.com Foldamers are non-natural oligomers that adopt specific, stable secondary structures. The incorporation of Fmoc-N-Me-Cys(Me)-OH is a valuable strategy in this field due to the predictable conformational constraints imposed by N-methylation.
The steric clash between the N-methyl group and the adjacent carbonyl group disfavors extended β-sheet conformations and can promote the formation of turns or helical structures. researchgate.net This conformational bias is a powerful tool for guiding a peptide chain to fold into a desired, non-natural architecture. While research into foldamers composed entirely of N-methylated cysteine is not widespread, its inclusion in heterogeneous sequences can stabilize specific secondary structures. For example, N-methyl residues have been incorporated into mimics of zinc finger domains, where they helped maintain native-like metal coordination and folding stability. nih.gov
Applications in Modulating Peptide-Protein Interactions
Targeting protein-protein interactions (PPIs) is a major goal in drug discovery, but it is challenging due to the large, flat, and featureless interfaces often involved. nih.govnih.gov Peptides are ideal starting points for designing PPI inhibitors because they can mimic one of the natural protein partners. However, linear peptides often fail as drugs due to poor stability and high flexibility, which leads to a significant entropic penalty upon binding.
The use of this compound and its analogues directly addresses these limitations. N-methylation enhances resistance to proteases, and both N-methylation and macrocyclization (via the cysteine thiol) reduce conformational flexibility. researchgate.net A pre-organized, rigid peptide binds to its target with a lower entropic cost, leading to higher affinity. This strategy has been successfully applied to develop inhibitors for challenging targets like the p53-MDM2 interaction, where stapled and macrocyclic peptides have shown low nanomolar affinity and cellular activity. mdpi.com
A compelling case study involves the discovery of N-methylated macrocyclic peptide inhibitors against prokaryotic phosphoglycerate mutases. Using advanced library screening techniques, potent nanomolar inhibitors were identified that contained multiple N-methylated amino acids, including cysteine. The N-methylation was found to be critical for both potency and selectivity, highlighting its role in fine-tuning the peptide's conformation to fit the target protein surface. The cysteine residue in these macrocycles provides the crucial linkage point for cyclization, creating the constrained architecture necessary for high-affinity binding.
The table below details the benefits of incorporating N-Me-Cys into peptides designed to modulate PPIs.
| Feature | Consequence of N-Me-Cys Incorporation | Impact on PPI Modulation |
| N-Methylation | Increased resistance to proteolysis | Longer biological half-life, more effective in vivo. researchgate.net |
| Reduced conformational flexibility | Pre-organizes peptide for binding, lowering entropic penalty and increasing affinity. researchgate.net | |
| Enhanced membrane permeability | Improved potential for targeting intracellular PPIs. | |
| Cysteine Side Chain | Allows for macrocyclization (disulfide, thioether) | Further constrains conformation, enhances stability and binding affinity. mdpi.com |
| Site for bioconjugation | Can be used to attach imaging agents, toxins, or other functional molecules. |
Emerging Methodologies for Peptide Library Synthesis with N-Methylated Amino Acids
The discovery of novel bioactive peptides often relies on the synthesis and screening of large peptide libraries. However, the inclusion of N-methylated amino acids, particularly cysteine, into these libraries presents challenges. Standard solid-phase synthesis coupling reactions can be sluggish for N-methylated residues due to steric hindrance. Furthermore, the synthesis of the Fmoc-N-Me-AA-OH building blocks themselves can be expensive and time-consuming. nih.gov
Recent advances are overcoming these hurdles. Optimized solid-phase synthesis protocols, often using potent coupling reagents like HATU, have improved the efficiency of incorporating Fmoc-N-Me-Cys(SR)-OH into peptide sequences. sigmaaldrich.com Furthermore, efficient methods for the synthesis of the building blocks themselves have been developed. nih.gov
A significant breakthrough in library generation is the development of genetic code reprogramming systems for ribosomal peptide synthesis. The Random nonstandard Peptides Integrated Discovery (RaPID) system, for example, enables the ribosomal incorporation of multiple N-methylated amino acids into macrocyclic peptide libraries. This technology was used to discover potent N-methylated peptide inhibitors from libraries containing over a trillion unique sequences. This approach bypasses the limitations of chemical synthesis for library construction and allows for the de novo discovery of complex N-methylated macrocycles containing residues like cysteine, which is used for the final cyclization step.
Another emerging area is the use of N-methylcysteine as a latent thioester functionality for native chemical ligation (NCL). In this method, an N→S acyl shift can be triggered under specific conditions, converting the N-Me-Cys amide bond into a C-terminal thioester. nih.gov This thioester is the key reactive group for NCL, a powerful technique for ligating peptide fragments together to create larger proteins. This methodology could be adapted for the modular synthesis of peptide libraries where different fragments are combined in a combinatorial fashion. nih.gov
Future Perspectives in Bioactive Peptide Engineering Utilizing this compound
The unique combination of properties offered by this compound and its S-protected precursors positions it as a critical building block for the future of bioactive peptide engineering. The ability to simultaneously control backbone conformation and introduce a reactive side-chain handle opens up numerous possibilities for creating next-generation peptide therapeutics and biomaterials.
Future research will likely focus on incorporating N-methylcysteine into more complex and sophisticated peptide architectures. This includes bicyclic or multicyclic peptides, where the cysteine thiol can be used to form multiple constraining linkages, resulting in highly rigid and specific binders. Such structures hold immense promise for tackling the most challenging drug targets, including intracellular PPIs.
Furthermore, the cysteine side chain serves as a perfect anchor point for creating peptide-drug conjugates (PDCs). A highly stable, N-methylated macrocyclic peptide can act as a targeting vehicle, delivering a potent cytotoxic agent specifically to cancer cells, for example. The S-methyl group in this compound provides a stable linkage point, while other strategies might use the free thiol from a deprotected precursor for conjugation.
Finally, the conformational control imparted by N-methylation can be exploited in the field of biomaterials to design self-assembling peptides that form well-defined nanostructures. The cysteine residue could then be used to cross-link these structures or to functionalize their surfaces. As our understanding of the subtle interplay between N-methylation, conformation, and biological activity grows, this compound will undoubtedly play an expanding role in the design of novel molecules with tailored functions for medicine and beyond.
Q & A
Q. Basic
HPLC : Use a C18 column with a gradient of acetonitrile/water (+0.1% TFA) to assess purity (>95% target peak).
Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring the observed mass matches the theoretical value (e.g., [M+H]+).
NMR : Analyze 1H/13C spectra to verify methyl group positions (N-Me at ~2.8 ppm; S-Me at ~2.1 ppm) and Fmoc aromatic protons (7.3–7.8 ppm) .
What strategies mitigate oxidation or disulfide formation when using this compound in peptide synthesis?
Advanced
The S-methyl group reduces disulfide risk, but trace oxidation can occur. To prevent this:
- Conduct reactions under inert atmosphere (N2/Ar).
- Add reducing agents (e.g., TCEP, 1–5 mM) to coupling and cleavage solutions.
- Avoid prolonged exposure to basic conditions (e.g., piperidine >30 min).
- Monitor oxidation via LC-MS; if disulfides form, reintroduce reducing steps or use orthogonal protecting groups (e.g., Acm) .
How should researchers handle and store this compound to maintain stability?
Q. Basic
- Storage : Keep at –20°C in airtight, desiccated containers to prevent hydrolysis.
- Handling : Work in a fume hood with PPE (gloves, goggles, lab coat). Avoid moisture by using anhydrous solvents and dry syringes.
- Stability Check : Regularly assess purity via HPLC; discard if degradation exceeds 5% .
How do steric effects from the N-methyl and S-methyl groups influence the coupling efficiency of this compound in SPPS?
Advanced
The N-methyl and S-methyl groups create significant steric hindrance, reducing coupling efficiency by ~20–30% compared to unmodified cysteine. Mitigation strategies include:
- Extended Coupling Times : 2–4 hours per residue.
- High-Efficiency Coupling Agents : HATU or PyAOP instead of HBTU.
- Double Coupling : Repeat the coupling step with fresh reagents.
- Microwave-Assisted SPPS : Enhance kinetics using 50°C for 10–20 minutes. Validate efficiency via Kaiser test or MS monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
